molecular formula C21H14O5 B5608380 6-oxo-6H-benzo[c]chromen-3-yl phenoxyacetate

6-oxo-6H-benzo[c]chromen-3-yl phenoxyacetate

Cat. No. B5608380
M. Wt: 346.3 g/mol
InChI Key: WLGJUQNNFDPNDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6H-benzo[c]chromen-6-ones, which are structurally related to 6-oxo-6H-benzo[c]chromen-3-yl phenoxyacetate, involves multiple steps including trans-esterification, intra-molecular Michael addition, Robinson annulation, and oxidative aromatization. These reactions can be initiated by the reaction of ethyl acetoacetate with 2'-hydroxychalcones under atmospheric conditions, yielding functionalized 6H-benzo[c]chromen-6-ones in moderate yields (Masesane & Mazimba, 2014). Various synthetic protocols have been developed for these compounds, including Suzuki coupling reactions and reactions of Michael acceptors with dicarbonyl compounds, providing efficient and straightforward procedures (Mazimba, 2016).

Molecular Structure Analysis

The molecular structure of related compounds like 2-amino-4H-benzo[f]chromenes has been elucidated through X-ray diffraction analysis, providing insights into the crystalline structure and molecular configuration of these compounds (Shestopalov, Emelianova, & Nesterov, 2002).

Chemical Reactions and Properties

6H-benzo[c]chromen-6-ones undergo various chemical reactions, including oxidant-free, three-component syntheses under green conditions. These syntheses involve the construction of both B and C rings simultaneously from acyclic precursors, forming multiple new bonds in a single synthetic operation without the need for external oxidants (Vachan et al., 2019).

Physical Properties Analysis

The physical properties of these compounds are often determined through their synthesis conditions and molecular structure. For instance, the regioselective synthesis of fluorinated phenols and 6H-benzo[c]chromen-6-ones involves specific reactions that influence the physical characteristics of the final compounds (Hussain et al., 2008).

Chemical Properties Analysis

The chemical properties of 6H-benzo[c]chromen-6-ones, similar to this compound, are influenced by their synthesis methods and molecular structure. For example, the palladium-catalyzed intramolecular dehydrogenative coupling of aryl C-H bonds is a method that highlights the reactivity and potential applications of these compounds in synthetic chemistry (Guo et al., 2017).

properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5/c22-20(13-24-14-6-2-1-3-7-14)25-15-10-11-17-16-8-4-5-9-18(16)21(23)26-19(17)12-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGJUQNNFDPNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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